molecular formula C17H12F2N2O3 B2796983 1-(4-Fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazole-3-carboxylic acid CAS No. 1171627-79-4

1-(4-Fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazole-3-carboxylic acid

Cat. No. B2796983
CAS RN: 1171627-79-4
M. Wt: 330.291
InChI Key: QDSCEILSPRZCTE-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazole-3-carboxylic acid is a chemical compound that has gained a lot of attention from the scientific community due to its potential use in various fields. This compound is also known as FMPP and is a member of the pyrazole family. The synthesis of FMPP is complex, but it has been successfully achieved through various methods. The purpose of

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Various pyrazole compounds, including those with 4-fluorophenyl groups, have been synthesized using chalcones and hydrazine hydrate in the presence of aliphatic acids. These compounds were structurally characterized using X-ray single crystal structure determination, revealing specific dihedral angles between the pyrazole and fluoro-substituted rings (Loh et al., 2013).

  • Molecular Conformation : Studies on N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides indicate that methoxy/methyl-substituted phenyl groups are almost perpendicular to the pyrazoline ring, which is coplanar with the fluorophenyl ring, highlighting distinct geometric parameters (Köysal et al., 2005).

Chemical Reactions and Properties

  • Pyrazoline Derivative Synthesis : Synthesis of pyrazoline derivatives involves the preparation of compounds with specific spectral data (I.R., N.M.R., Mass) and is of interest due to their wide range of therapeutic activities. Such synthesis emphasizes the biological and pharmacological activities of these compounds (Dangar et al., 2014).

  • Generation of Nitrilimines : The generation of 1-aryl-3-methoxycarbonylnitrilimines through thermolysis of specific dihydroindazoles and their reactions with unsaturated hydrocarbons to yield pyrazolines or oxoalken-1-oic acid hydrazones has been demonstrated. This highlights the potential chemical versatility of such compounds in synthesizing varied products (Tomilov et al., 2011).

Applications in Imaging and Radiopharmaceuticals

  • PET Radiotracer Synthesis : The synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrates the feasibility of using such compounds as potential radiotracers for studying CB1 cannabinoid receptors in the brain via positron emission tomography (PET) (Katoch-Rouse & Horti, 2003).

Crystal Structure and Spectroscopic Evaluations

  • Crystallographic Studies : Investigations into the crystal and molecular structures of pyrazole derivatives reveal insights into their bonding patterns, hydrogen bonding, and structural stability. These studies are crucial in understanding the properties and potential applications of these compounds (Wang et al., 2017).

Biological and Pharmacological Activities

  • Antibacterial Activity : The synthesis and characterization of novel pyrazole derivatives, including fluoro-substituted variants, have shown promising antibacterial activities. This indicates their potential use in the development of new antibacterial agents (Rai et al., 2009).

properties

IUPAC Name

1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O3/c18-12-3-1-11(2-4-12)10-24-15-9-21(20-16(15)17(22)23)14-7-5-13(19)6-8-14/h1-9H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSCEILSPRZCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CN(N=C2C(=O)O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazole-3-carboxylic acid

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